molecular formula C13H16ClNO3S3 B2640378 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide CAS No. 2034541-35-8

5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide

Cat. No.: B2640378
CAS No.: 2034541-35-8
M. Wt: 365.91
InChI Key: FVZZPGXUDFPUEG-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a chlorine atom at the 5-position and a sulfonamide group linked to a hydroxyalkyl-thiophene side chain. The hydroxy-pentyl-thiophene moiety may enhance solubility and binding interactions compared to simpler sulfonamide derivatives, as seen in related compounds .

Properties

IUPAC Name

5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S3/c14-12-1-2-13(20-12)21(17,18)15-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10,15-16H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZZPGXUDFPUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H17ClN2O2S3
  • Molecular Weight : 368.94 g/mol
  • IUPAC Name : 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide

The structure consists of a thiophene core, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, making it a candidate for antibacterial drug development. Studies have shown that related thiophene compounds demonstrate efficacy against various bacterial strains, including multidrug-resistant strains .

Antiviral Properties

Thiophene derivatives have been investigated for their antiviral activity, particularly against flavivirus infections. The structural features of this compound may allow it to inhibit viral replication by interfering with viral enzymes or host cell receptors .

Anticancer Potential

Emerging research suggests that compounds with thiophene structures can induce apoptosis in cancer cells. Preliminary studies on similar compounds indicate that they can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells . The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus using related thiophene compounds.
Antiviral ActivityShowed potential as an antiviral agent against flavivirus through inhibition of viral replication mechanisms.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells, suggesting a pathway for therapeutic application in oncology.

Future Research Directions

Further studies are needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To explore the specific pathways affected by this compound in microbial and cancerous cells.
  • Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiophene ring can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Biological Activity Research Findings Reference
FX5 (5-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide) 4-chloro-3-(trifluoromethyl)phenyl GR antagonism Demonstrated glucose homeostasis improvement in T2DM mice via GR inhibition. High selectivity for GR over other nuclear receptors.
5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (11b) Phenoxybenzyl-triazolylmethyl Antiproliferative Exhibited potent anticancer activity (IC₅₀ = 1.2 μM against MCF-7 cells). Enhanced π-π stacking interactions due to aromatic substituents.
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (SB 271046) Piperazinyl-methoxyphenyl Serotonin receptor modulation Orally active 5-HT₆ antagonist with CNS penetration. Improved cognitive function in preclinical models.
5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) Inden-carbamoyl Unknown (structural analog) Synthesized but biological activity not reported. Notable for carbamate linkage and rigid inden group.
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Propylsulfonylphenyl Kinase inhibition Inhibited MAPK pathways in cancer cells (IC₅₀ = 0.8 μM). Sulfonyl group enhanced metabolic stability.

Key Insights from Comparison

Substituent Effects on Bioactivity: Hydrophilic vs. Hydrophobic Groups: The hydroxy-pentyl-thiophene side chain in the target compound may improve aqueous solubility compared to hydrophobic substituents like trifluoromethyl (FX5) or propylsulfonyl (). This could enhance bioavailability in vivo . Aromatic vs. Aliphatic Chains: Phenoxybenzyl (11b) and piperazinyl (SB 271046) groups facilitate receptor binding via π-π interactions or hydrogen bonding, whereas aliphatic chains (e.g., hydroxy-pentyl) might favor membrane permeability .

Pharmacological Specificity :

  • GR Antagonism : FX5’s trifluoromethyl group contributes to strong GR binding (Kᵢ = 12 nM), whereas the hydroxy-pentyl group in the target compound might modulate selectivity for other targets, such as kinases or serotonin receptors .
  • Anticancer Activity : Compounds with bulkier substituents (e.g., triazolylmethyl in 11b) show higher antiproliferative activity, suggesting steric effects are critical for disrupting cancer cell proliferation .

Synthetic Challenges :

  • The hydroxyalkyl-thiophene side chain in the target compound may require multi-step synthesis, similar to the Evans chiral auxiliary method used for enantioselective synthesis of related sulfonamides (e.g., gamma-secretase inhibitors) .

Biological Activity

5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring system and has garnered interest due to its unique structural properties, which may confer various therapeutic effects.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes:

  • Chlorine atom : Enhances the compound's reactivity.
  • Hydroxy group : Contributes to its solubility and potential interactions with biological targets.
  • Thiophene rings : Known for their diverse biological activities.

The molecular formula is C13H16ClN3O3S3C_{13}H_{16}ClN_{3}O_{3}S_{3}, and its molecular weight is approximately 409.89 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Coupling Reactions : Involving sulfonamide precursors to form the final compound through amide bond formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has shown promise in inhibiting carbonic anhydrase (CA) isoenzymes, which are crucial in various physiological processes.

Inhibition Studies

Research indicates that thiophene-based sulfonamides exhibit potent inhibition of carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). The inhibition characteristics include:

  • IC50 Values : Ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II.
  • Ki Values : Indicating strong binding affinity, with values from 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II.

These findings suggest that the compound may act as a noncompetitive inhibitor, interacting outside the catalytic site of the enzyme .

Therapeutic Potential

The compound's unique structure positions it as a candidate for various therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering prospects in treating inflammatory diseases.

Case Studies

  • Carbonic Anhydrase Inhibition : A study evaluated several thiophene-based sulfonamides, including our compound, demonstrating significant inhibition of carbonic anhydrase isoenzymes, which play roles in acid-base balance and fluid secretion .
  • Neuroprotective Effects : Research into similar thiophene derivatives has highlighted their potential neuroprotective effects against neuronal cell death, indicating a broader scope of therapeutic applications .

Comparative Analysis

Compound NameIC50 (hCA-I)IC50 (hCA-II)Mechanism of Action
This compound69 nM - 70 µM23.4 nM - 1.405 µMNoncompetitive inhibition
Other Thiophene DerivativesVariesVariesVaries

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